molecular formula C29H31F2N3O B1673487 Fluspirilene CAS No. 1841-19-6

Fluspirilene

Cat. No. B1673487
CAS RN: 1841-19-6
M. Wt: 475.6 g/mol
InChI Key: QOYHHIBFXOOADH-UHFFFAOYSA-N
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Description

Fluspirilene, also known by trade names such as Redeptin, Imap, and R6218, belongs to the class of typical antipsychotic drugs. It was discovered by Janssen Pharmaceutica in 1963 . Administered intramuscularly, this compound is primarily used for chronic schizophrenia.

Scientific Research Applications

In Medicine::

    Schizophrenia Treatment: Fluspirilene effectively manages symptoms of schizophrenia, providing relief to patients.

    Glioblastoma Research: Some studies explore its potential therapeutic effects against glioblastoma, a type of brain cancer.

In Industry:: this compound’s industrial applications are not widely reported, likely due to its specialized use as an antipsychotic.

Mechanism of Action

Fluspirilene exerts its effects through the following mechanisms:

    Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, it helps regulate neurotransmitter activity.

    5-Hydroxytryptamine Receptor 2A Antagonism: It also interacts with serotonin receptors, contributing to its antipsychotic properties.

    Voltage-Dependent Calcium Channel Inhibition: this compound acts as a calcium channel blocker, affecting neuronal excitability.

Safety and Hazards

Fluspirilene is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Fluspirilene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to the dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . Additionally, this compound inhibits the voltage-dependent calcium channel gamma-1 subunit . These interactions are crucial in modulating neurotransmitter activity, which is essential for its antipsychotic effects.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing dopamine D2 receptors and 5-hydroxytryptamine receptor 2A, this compound reduces the overactivity of these neurotransmitters, which is often observed in schizophrenia . This modulation helps in stabilizing mood and reducing psychotic symptoms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a dopamine D2 receptor antagonist, this compound inhibits the binding of dopamine to its receptor, thereby reducing dopaminergic activity . Similarly, by antagonizing the 5-hydroxytryptamine receptor 2A, it decreases serotonin activity . This compound also inhibits the voltage-dependent calcium channel gamma-1 subunit, which plays a role in excitation-contraction coupling in skeletal muscles . These combined actions contribute to its therapeutic effects in managing schizophrenia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is a long-acting injectable depot antipsychotic drug, which means it is released slowly into the body over an extended period . This slow release ensures a steady therapeutic effect, reducing the need for frequent dosing. Studies have shown that this compound does not differ significantly from other depot antipsychotics in terms of treatment efficacy, response, or tolerability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to inhibit the proliferation and invasion of glioma cells in a glioblastoma mouse model . These effects are associated with the inactivation of the signal transducer and activator of transcription 3 (STAT3) . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The metabolism of this compound can be influenced by other compounds, such as Amobarbital and Amodiaquine, which can increase its metabolism or the risk of QTc prolongation . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. As a long-acting injectable depot antipsychotic, it is released slowly into the body, ensuring a steady therapeutic effect

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its interactions with dopamine D2 receptors, 5-hydroxytryptamine receptor 2A, and voltage-dependent calcium channels suggest that it may localize to specific subcellular compartments where these receptors and channels are present

Preparation Methods

Synthetic Routes:: The synthetic route for fluspirilene involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely available in the literature.

Industrial Production:: this compound is produced industrially, but the exact manufacturing process remains proprietary. It is typically formulated as a long-acting injectable depot antipsychotic.

Chemical Reactions Analysis

Fluspirilene undergoes various chemical reactions, including oxidation, reduction, and substitution due to limited trial data, direct comparisons with other antipsychotics are challenging

properties

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHHIBFXOOADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045152
Record name Fluspirilene
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Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Fluspirilene
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Solubility

1.67e-03 g/L
Record name Fluspirilene
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CAS RN

1841-19-6
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Melting Point

187.5-190
Record name Fluspirilene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Fluspirilene?

A1: this compound primarily acts as a dopamine D2 receptor antagonist. [, , ] This means it blocks the action of dopamine at these receptors, which are involved in various brain functions, including mood, movement, and reward pathways.

Q2: Does this compound interact with other targets besides dopamine receptors?

A2: Yes, research suggests that this compound also exhibits calcium channel-blocking activity, particularly targeting N-type calcium channels. [, , ] This action may contribute to its therapeutic effects, as well as some of its potential side effects.

Q3: What are the downstream effects of this compound's interaction with N-type calcium channels?

A3: By blocking N-type calcium channels, this compound inhibits the influx of calcium ions into neurons. [, ] This, in turn, reduces the release of neurotransmitters, including glutamate, which plays a role in excitatory signaling in the brain. []

Q4: How does this compound's action on dopamine receptors contribute to its therapeutic effects in schizophrenia?

A4: While the exact mechanisms underlying schizophrenia are complex and not fully understood, it is believed that an overactive dopamine system plays a role. [, , , ] By blocking D2 receptors, this compound helps to regulate dopamine activity, potentially alleviating symptoms like hallucinations and delusions. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C29H31F2N3O, and its molecular weight is 475.57 g/mol. [, ]

Q6: Is there any available spectroscopic data for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) to assay this compound in dosage forms. [] This technique relies on the compound's specific chemical properties to separate and quantify it.

Q7: What is the typical route of administration for this compound, and why?

A7: this compound is primarily administered intramuscularly as a depot injection. [, , , , , , ] This method allows for a slow and sustained release of the drug, ensuring a more consistent therapeutic effect and improving medication adherence compared to oral administration.

Q8: How long does the effect of a single this compound injection typically last?

A8: The effects of a single this compound injection can last for one to two weeks, contributing to its suitability for long-term maintenance therapy in chronic schizophrenia. [, , , , , ]

Q9: Are there any studies comparing the efficacy of this compound to other antipsychotics?

A9: Several studies have compared this compound to other antipsychotics, both oral and injectable. [, , , , , ] The research suggests that this compound demonstrates comparable efficacy to other commonly used antipsychotics, such as fluphenazine decanoate and chlorpromazine.

Q10: What are the known side effects associated with this compound treatment?

A10: Similar to other typical antipsychotics, this compound can induce extrapyramidal side effects, with akathisia (restlessness) being the most commonly reported. [, , , ] Other possible side effects include tremors, parkinsonism, and dystonia. [, , , , ]

Q11: What precautions should be taken when administering this compound injections?

A12: High doses and volumes of this compound injected at a single site can lead to local reactions, including indurations. [] To minimize this risk, it's crucial to adhere to recommended dosage guidelines and rotate injection sites. []

Q12: Beyond schizophrenia, are there other potential therapeutic applications for this compound being explored?

A13: Emerging research suggests that this compound might have potential in treating conditions beyond schizophrenia, such as: - Alzheimer's Disease: this compound has shown some potential as a BACE1 inhibitor in preclinical studies, which could have implications for Alzheimer's disease treatment. [] - Cancer: Studies have shown this compound's ability to inhibit CDK2 and STAT3, which are involved in cancer cell growth and survival, suggesting potential as an anti-cancer agent, particularly against hepatocellular carcinoma and glioma. [, ]

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